molecular formula C13H15N5O2 B12914671 N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide

Cat. No.: B12914671
M. Wt: 273.29 g/mol
InChI Key: DSTNMZODZHXOGA-UHFFFAOYSA-N
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Description

N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Chemical Reactions Analysis

N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted oxadiazoles .

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide can be compared with other similar compounds, such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole scaffold but differ in their substitution patterns and specific properties. The presence of the morpholine and phenyl groups in N-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring linked to a 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol

The presence of the oxadiazole ring contributes significantly to its biological activity, allowing for interactions with various biomolecules.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

CompoundCell LineIC50 Value (µM)Reference
3aMCF-724.74
3bMCF-7Comparable to Tamoxifen (IC50 = 5.12)
16Various Tumor Models0.0380 μM

These findings suggest that N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives could serve as lead compounds in cancer therapy.

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated significant antimicrobial properties. Studies have highlighted their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, some oxadiazole derivatives have shown anti-inflammatory effects, potentially by inhibiting pathways involved in inflammation.

The biological activity of N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes involved in cancer proliferation.
  • Receptor Modulation : These compounds may interact with specific receptors, altering their activity and leading to therapeutic effects.
  • Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Recent Studies

Recent literature has reported on the synthesis and evaluation of various oxadiazole derivatives:

  • Alam et al. (2022) synthesized several oxadiazole-containing compounds and evaluated their anticancer activities against MCF-7 cells. Compounds showed significant inhibitory effects compared to standard drugs like 5-Fluorouracil .
  • Ribeiro et al. investigated the cytotoxic activity of oxadiazole groups against Dalton’s lymphoma cells, finding promising results with IC50 values indicating effective anticancer properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives, a comparative analysis with other known compounds is useful:

CompoundActivity TypeReference
AtalurenDuchenne muscular dystrophy treatment
AzilsartanAntihypertensive agent
OpicaponeParkinson’s disease therapy

The combination of morpholine and oxadiazole moieties in this compound offers distinct biological activities that are not present in other similar compounds.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

N'-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboximidamide

InChI

InChI=1S/C13H15N5O2/c14-12(18-6-8-19-9-7-18)16-13-15-11(17-20-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,16,17)

InChI Key

DSTNMZODZHXOGA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N/C2=NC(=NO2)C3=CC=CC=C3)/N

Canonical SMILES

C1COCCN1C(=NC2=NC(=NO2)C3=CC=CC=C3)N

Origin of Product

United States

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